5-chloro-4aH-3,1-benzoxazine-2,4-dione
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Overview
Description
5-Chloro-4aH-3,1-benzoxazine-2,4-dione is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4aH-3,1-benzoxazine-2,4-dione typically involves the reaction of 5-chloroisatoic anhydride with suitable reagents under controlled conditions. One common method includes the use of 5-chloroisatoic anhydride in a mixture of dimethylformamide (DMF) and water, stirred at room temperature for an extended period . Another approach involves the use of palladium-catalyzed carbonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4aH-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzoxazine compounds .
Scientific Research Applications
5-Chloro-4aH-3,1-benzoxazine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-chloro-4aH-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of interleukin-1, exhibiting immune and anti-inflammatory actions .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-benzo[d][1,3]oxazine-2,4-dione
- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Uniqueness
5-Chloro-4aH-3,1-benzoxazine-2,4-dione is unique due to its specific substitution pattern and the presence of a chlorine atom, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .
Properties
Molecular Formula |
C8H4ClNO3 |
---|---|
Molecular Weight |
197.57 g/mol |
IUPAC Name |
5-chloro-4aH-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C8H4ClNO3/c9-4-2-1-3-5-6(4)7(11)13-8(12)10-5/h1-3,6H |
InChI Key |
FCLNIMBCPUUEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)OC(=O)C2C(=C1)Cl |
Origin of Product |
United States |
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